molecular formula C20H17N B13788977 7,8,11-trimethylbenzo[c]acridine CAS No. 64038-40-0

7,8,11-trimethylbenzo[c]acridine

Cat. No.: B13788977
CAS No.: 64038-40-0
M. Wt: 271.4 g/mol
InChI Key: YKOVEYACLTYAIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,11-trimethylbenzo[c]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylaniline with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the acridine ring system . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7,8,11-Trimethylbenzo[c]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted acridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,8,11-trimethylbenzo[c]acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the replication and transcription processes. The compound can also inhibit enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . These actions make it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 7, 8, and 11 can affect its ability to intercalate into DNA and interact with various molecular targets .

Properties

CAS No.

64038-40-0

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

7,8,11-trimethylbenzo[c]acridine

InChI

InChI=1S/C20H17N/c1-12-8-9-13(2)19-18(12)14(3)16-11-10-15-6-4-5-7-17(15)20(16)21-19/h4-11H,1-3H3

InChI Key

YKOVEYACLTYAIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C=CC4=CC=CC=C4C3=NC2=C(C=C1)C)C

Origin of Product

United States

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